molecular formula C25H33N3O B12721705 Butyl-meta-cycloheptylprodiginine CAS No. 56208-07-2

Butyl-meta-cycloheptylprodiginine

Cat. No.: B12721705
CAS No.: 56208-07-2
M. Wt: 391.5 g/mol
InChI Key: TXFXBRICRNFFRR-JLPGSUDCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butyl-meta-cycloheptylprodiginine is a cyclic tripyrrole pigment belonging to the prodiginine family, characterized by a butyl side chain and a meta-substituted cycloheptyl ring. Initially misassigned as an ortho-isomer, its structure was revised in 1991 via nuclear magnetic resonance (NMR) and synthetic studies, confirming the meta-cycloheptyl configuration . This compound is biosynthesized by Streptomyces spp. and related actinomycetes through a pathway involving the cyclization of undecylprodiginine, catalyzed by the Rieske oxygenase-like enzyme RedG .

Properties

CAS No.

56208-07-2

Molecular Formula

C25H33N3O

Molecular Weight

391.5 g/mol

IUPAC Name

2-butyl-11-[(Z)-[3-methoxy-5-(1H-pyrrol-2-yl)pyrrol-2-ylidene]methyl]-10-azabicyclo[7.2.1]dodeca-1(11),9(12)-diene

InChI

InChI=1S/C25H33N3O/c1-3-4-10-18-11-7-5-6-8-12-19-15-20(18)22(27-19)16-24-25(29-2)17-23(28-24)21-13-9-14-26-21/h9,13-18,26-27H,3-8,10-12H2,1-2H3/b24-16-

InChI Key

TXFXBRICRNFFRR-JLPGSUDCSA-N

Isomeric SMILES

CCCCC1CCCCCCC2=CC1=C(N2)/C=C\3/C(=CC(=N3)C4=CC=CN4)OC

Canonical SMILES

CCCCC1CCCCCCC2=CC1=C(N2)C=C3C(=CC(=N3)C4=CC=CN4)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of butyl-meta-cycloheptylprodiginine involves a series of complex chemical reactions. The primary synthetic route includes the cyclization of undecylprodiginine, facilitated by specific enzymes such as RedG and McpG . The reaction conditions typically involve controlled temperatures and pH levels to ensure the stability and efficiency of the cyclization process .

Industrial Production Methods: Industrial production of this compound is primarily achieved through microbial fermentation. Strains of Streptomyces coelicolor are cultivated under optimized conditions to maximize the yield of the pigment. The fermentation process is followed by extraction and purification steps to isolate the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: Butyl-meta-cycloheptylprodiginine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its bioactive properties .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and pH levels to ensure the desired outcomes .

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which exhibit enhanced bioactivity and stability. These derivatives are often used in further scientific research and industrial applications .

Mechanism of Action

The mechanism of action of butyl-meta-cycloheptylprodiginine involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to cellular membranes and disrupting their integrity, leading to cell death. Additionally, it interferes with key signaling pathways involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Prodiginine Derivatives

Compound Name Structure Type Key Substituents Source Organisms Cyclization Gene Key References
Butyl-meta-cycloheptylprodiginine Cyclic (C7 ring) Butyl, meta-cycloheptyl Streptomyces spp. redG
Prodigiosin Linear Methoxy, methyl, pentyl Serratia marcescens N/A
Undecylprodiginine Linear Undecyl side chain Streptomyces coelicolor N/A
Metacycloprodigiosin Cyclic (C9 ring) Cyclononyl ring Streptomyces longisporus ruber mcpG
Cyclononylprodiginine Cyclic (C9 ring) Cyclononyl ring Marine bacteria Not reported

Key Structural Differences

Cyclization Patterns: this compound features a 7-membered cycloheptyl ring at the meta position, distinguishing it from metacycloprodigiosin and cyclononylprodiginine, which bear 9-membered rings . Linear analogs like prodigiosin lack cyclization and retain extended alkyl chains (e.g., pentyl in prodigiosin, undecyl in undecylprodiginine) .

Biosynthetic Pathways :

  • The cyclization of this compound is mediated by RedG , a Rieske oxygenase-like enzyme that oxidatively closes the cycloheptyl ring from undecylprodiginine .
  • In contrast, metacycloprodigiosin biosynthesis involves McpG , which generates a larger 9-membered ring .

Biological Sources :

  • This compound is predominantly associated with Streptomyces, whereas prodigiosin is characteristic of Serratia marcescens .

Research Findings and Implications

Structural Revisions :
Early misassignment of this compound as an ortho-isomer underscores the necessity of advanced NMR and synthetic validation in natural product chemistry .

Enzymatic Specificity: The RedG and McpG enzymes exemplify how minor genetic variations in cyclization genes lead to significant structural divergence, enabling tailored engineering of prodiginines for pharmaceutical applications .

Bioactivity Gaps: While prodigiosin and metacycloprodigiosin are well-studied for immunosuppressive and anticancer activities, this compound’s biological roles remain underexplored, highlighting a critical research frontier .

Biological Activity

Butyl-meta-cycloheptylprodiginine (bPGN) is a member of the prodiginine family, a group of bioactive natural products known for their diverse biological activities. This article explores the biological activity of bPGN, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Overview of Prodigines

Prodigines are a class of tripyrrole compounds produced by various bacterial species, especially Serratia marcescens. They exhibit a range of biological activities, including antibacterial, antifungal, immunosuppressive, and anticancer properties. The structural diversity among prodigines contributes to their varied biological effects.

Interaction with RNA

Recent studies have demonstrated that bPGN can bind to pre-miR-21, a precursor molecule involved in microRNA processing. This binding inhibits the Dicer enzyme-mediated processing of pre-miR-21, leading to altered expression levels of target genes such as PDCD4 and PTEN. This mechanism is significant because miR-21 is often overexpressed in various cancers, including colorectal cancer .

Anticancer Activity

In vitro studies have shown that bPGN exhibits potent anticancer activity against HCT-116 colorectal cancer cells. The compound has a GI50 value (the concentration required to inhibit cell growth by 50%) as low as 0.035 µM, indicating its high efficacy compared to other prodiginines like prodigiosin and obatoclax .

Table 1: Comparison of GI50 Values for Various Compounds Against HCT-116 Cells

CompoundGI50 (µM)
This compound0.035
Obatoclax0.10
Prodigiosin0.24

Cellular Effects

The treatment of HCT-116 cells with bPGN resulted in a concentration-dependent reduction in cell viability and proliferation. Specifically, a 55% reduction in cell number was observed at 0.05 µM after 24 hours, with complete cell death at concentrations exceeding 0.5 µM . The modulation of miR-21 expression by bPGN was confirmed through RT-qPCR and western blot analyses, which showed increased levels of PDCD4 and PTEN proteins following treatment .

Case Studies

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.